molecular formula C17H15N3O3 B11089967 5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol CAS No. 939052-80-9

5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol

Cat. No.: B11089967
CAS No.: 939052-80-9
M. Wt: 309.32 g/mol
InChI Key: TXXAAALLOXKZEI-VQHVLOKHSA-N
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Description

The compound 5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, a hydroxyphenyl group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Hydroxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the triazole ring.

    Introduction of the Ethenyl Linker: The ethenyl group can be introduced via a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol can be used as a probe to study enzyme interactions and protein binding due to its triazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could have activity against certain diseases, particularly those involving oxidative stress or enzyme inhibition.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the hydroxyphenyl and methoxyphenol groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-hydroxyphenyl)-1H-1,2,4-triazole: Lacks the ethenyl and methoxy groups.

    2-methoxyphenol: Lacks the triazole and hydroxyphenyl groups.

    1,2,4-triazole derivatives: Various derivatives with different substituents.

Uniqueness

5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol: is unique due to its combination of a triazole ring, hydroxyphenyl group, and methoxyphenol group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler or less functionalized analogs.

Properties

CAS No.

939052-80-9

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

5-[(E)-2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]ethenyl]-2-methoxyphenol

InChI

InChI=1S/C17H15N3O3/c1-23-15-8-6-11(10-14(15)22)7-9-16-18-17(20-19-16)12-4-2-3-5-13(12)21/h2-10,21-22H,1H3,(H,18,19,20)/b9-7+

InChI Key

TXXAAALLOXKZEI-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O)O

Origin of Product

United States

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